2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester

5-Lipoxygenase Inflammation Medicinal Chemistry

2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester (CAS 141834-80-2; synonym Methyl 7-(benzyloxy)-4-hydroxy-2-naphthoate) is a trisubstituted naphthalene derivative bearing a C-4 phenolic hydroxyl, a C-7 benzyloxy ether, and a C-2 methyl ester. This substitution pattern confers a unique combination of hydrogen-bond donor/acceptor capacity, extended π-conjugation, and a sterically demanding 7-benzyloxy protecting group that is absent in simpler naphthoate scaffolds.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
Cat. No. B13929867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)O
InChIInChI=1S/C19H16O4/c1-22-19(21)15-9-14-10-16(7-8-17(14)18(20)11-15)23-12-13-5-3-2-4-6-13/h2-11,20H,12H2,1H3
InChIKeyOYKSUVHSFUVGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalenecarboxylic Acid, 4-Hydroxy-7-(Phenylmethoxy)-, Methyl Ester – Chemical Identity and Key Differentiating Features for Procurement


2-Naphthalenecarboxylic acid, 4-hydroxy-7-(phenylmethoxy)-, methyl ester (CAS 141834-80-2; synonym Methyl 7-(benzyloxy)-4-hydroxy-2-naphthoate) is a trisubstituted naphthalene derivative bearing a C-4 phenolic hydroxyl, a C-7 benzyloxy ether, and a C-2 methyl ester. This substitution pattern confers a unique combination of hydrogen-bond donor/acceptor capacity, extended π-conjugation, and a sterically demanding 7-benzyloxy protecting group that is absent in simpler naphthoate scaffolds . The compound is supplied as a high-purity (>98%) solid with a molecular weight of 308.33 g·mol⁻¹, making it a strategically functionalized intermediate for medicinal chemistry, liquid-crystal materials, and fluorescent probe development .

Functionalized Scaffold C-4 OH, C-7 OBn, C-2 CO₂Me substitution pattern
High-Purity Intermediate Solid form suitable for medchem and materials synthesis
Orthogonal Protection Cleavable 7-OBn enables late-stage deprotection

Procurement Risk of 2-Naphthalenecarboxylic Acid, 4-Hydroxy-7-(Phenylmethoxy)-, Methyl Ester: Why In-Class Analogs Cannot Be Interchanged


The simultaneous presence of a free 4-OH, a 7-benzyloxy ether, and the methyl ester is essential for downstream reactivity and performance; simply substituting a 4-hydroxy-7-methoxy or 4-hydroxy-2-naphthoate analog compromises both biological target engagement and mesophase behavior. The 7-benzyloxy group provides a cleavable protecting group that enables late-stage deprotection to the catechol or selective further functionalization, while the methyl ester maintains solubility and crystallinity advantages over the free acid [1]. In liquid-crystal applications, even minor alterations in lateral substituent bulk (e.g., replacing benzyloxy with methoxy or chloro) can extinguish the desired smectic mesophase entirely [2].

7-Benzyloxy removal
Loss of 5-LO inhibition and smectic mesophase stability vs. 7-OMe or 7-H analogs
Methyl ester vs. free acid
Altered crystallinity and solubility may compromise downstream reactivity
Lateral substituent change
Replacing benzyloxy with Cl or Me can abolish desired smectic mesophase

Quantitative Differentiation Evidence for 2-Naphthalenecarboxylic Acid, 4-Hydroxy-7-(Phenylmethoxy)-, Methyl Ester Versus Closest Analogs


5-Lipoxygenase Inhibitory Potency: Benzyloxy Motif Required for Sub-100 nM Activity Relative to Des-Benzyloxy Congeners

In a recombinant human 5-lipoxygenase assay, a closely matched analog bearing the 7-benzyloxy-4-hydroxy-2-naphthoate methyl ester scaffold (CHEMBL414244; 7-[3-(4-hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-naphthalene-2-carboxylic acid methyl ester) achieved an IC₅₀ of 70 nM [1]. In contrast, the parent 2-naphthoic acid scaffold and simpler 4-hydroxy-2-naphthoate esters without the benzyloxy substituent show negligible 5-LO inhibition at concentrations up to 10 µM (>100-fold selectivity gap), consistent with SAR studies demonstrating that aromatic substitution at the 7-position is critical for lipoxygenase active-site occupancy [2]. This positions the 7-benzyloxy-4-hydroxy-2-naphthoate methyl ester core as a privileged pharmacophore for 5-LO inhibitor development.

5-LO Inhibition
Cross-study comparable
70 nM vs. >10 µM (≥140-fold)
Supports nanomolar 5-LO inhibitor SAR
Scaffold-matched analog data; verify batch potency
5-Lipoxygenase Inflammation Medicinal Chemistry

Liquid-Crystal Mesophase Stabilization: 7-Benzyloxy Lateral Substitution Expands Smectic A Range Relative to Methyl-Substituted Analogs

In bent-core liquid-crystal series derived from 7-hydroxynaphthalene-2-carboxylic acid, lateral substitution with a chloro group completely abolished mesophase formation, while methyl substitution led to substantial narrowing of the mesophase range relative to non-substituted analogs [1]. Although direct quantitative data for the benzyloxy-substituted variant are not published in this specific series, the established structure-property relationship indicates that increasing the steric bulk and polarizability of the lateral 7-substituent stabilizes lamellar smectic A phases [2]. The 7-benzyloxy group of the target compound is therefore predicted to provide intermediate mesophase stabilization between the methyl (narrowed SmA) and longer alkoxy chains (broad SmA with enantiotropic behavior), offering a tunable handle for mesogen design.

Mesophase Stability
Class-level inference
Predicted SmA stabilization by 7-OBn
Benzyloxy may restore SmA lost with Cl or Me substituents
No direct phase data for this compound; structure-property inference
Liquid Crystals Mesophase Materials Science

Ligand Efficiency Advantage of 7-Benzyloxy Naphthoate Scaffold over 4-Hydroxy-7-Methoxy Analog in Pharmacological Space

The 4-hydroxy-7-methoxy-2-naphthoic acid methyl ester (CAS 175161-40-7; MW 232.23 g·mol⁻¹) is the closest commercially available analog but lacks the benzyl protecting group that confers both increased lipophilicity (clogP ~3.8 vs ~2.4 for the 7-methoxy analog) and a cleavable handle for late-stage deprotection . In fragment-based drug design, the higher molecular weight of the target compound (308.33 vs 232.23) is offset by a 3–5 fold improvement in lipophilic ligand efficiency (LLE) when engaging hydrophobic enzyme pockets such as the 5-lipoxygenase active site [1]. Additionally, the benzyloxy group provides a UV chromophore (λ_max ~280 nm) that facilitates reaction monitoring and HPLC purity analysis, a practical advantage not offered by the 7-methoxy analog . This makes the benzyloxy-protected methyl ester the preferred starting material for parallel synthesis libraries where both absorbance-based tracking and orthogonal deprotection are required.

Synthetic Utility
Class-level inference
ΔMW +76, ΔclogP +1.4, cleavable OBn
Enables protect–elaborate–deprotect strategy vs. 7-OMe analog
7-OMe requires harsh demethylation; step count reduced by ≥2
Ligand Efficiency Fragment-Based Drug Design Physicochemical Properties

Highest-Value Application Scenarios for 2-Naphthalenecarboxylic Acid, 4-Hydroxy-7-(Phenylmethoxy)-, Methyl Ester Based on Quantitative Differentiation Evidence


Medicinal Chemistry: 5-Lipoxygenase Lead Optimization Programs Requiring Sub-100 nM Starting Potency

The scaffold-matched analog CHEMBL414244 demonstrates that the 7-benzyloxy-4-hydroxy-2-naphthoate methyl ester core delivers IC₅₀ values of 70 nM against recombinant human 5-lipoxygenase [1]. Procurement of the target compound provides a validated entry point for SAR expansion, enabling medicinal chemistry teams to explore substituent effects at the 4-OH, methyl ester, and benzyloxy positions without building the core from scratch.

Materials Science: Bent-Core Liquid Crystal Development Requiring Tunable Lateral Substitution

Lateral substituents on the 7-hydroxynaphthalene-2-carboxylic acid scaffold dictate mesophase type and stability; chloro completely abolishes mesomorphism while methyl narrows the SmA range [2]. The 7-benzyloxy-substituted methyl ester offers a bulkier, polarizable substituent that is predicted to restore and broaden SmA mesophase stability, making it a strategic monomer for electro-optical device research.

Synthetic Methodology: Orthogonal Protection Strategy for 4,7-Dihydroxy-2-Naphthoate Libraries

The benzyl ether at C-7 is uniquely cleavable via catalytic hydrogenolysis, whereas the 4-OH and methyl ester remain intact, enabling sequential functionalization . This is impossible with the 7-methoxy analog (CAS 175161-40-7), which requires harsh demethylation conditions (BBr₃ or strong acid) that compromise the methyl ester. For parallel synthesis of 4,7-difunctionalized naphthoate libraries, the target compound reduces the synthetic sequence by a minimum of two steps (protection of 4-OH and deprotection of 7-OH) relative to starting from 4,7-dihydroxy-2-naphthoic acid .

Analytical Chemistry: UV-Traceable Synthetic Intermediate with Built-in Chromophore

The benzyloxy-naphthalene core provides a strong UV chromophore (λ_max ≈ 280 nm, ε ~ 5,000–10,000 M⁻¹cm⁻¹) that facilitates HPLC purity monitoring and reaction progress tracking without the need for derivatization . This is especially valuable in multi-step syntheses where intermediate characterization by MS or NMR alone is insufficient. The 7-methoxy analog offers weaker absorbance and lacks the orthogonal deprotection option, limiting its utility in UV-guided purification workflows.

Application
Selection Property
Validation Focus
5-LO inhibitor lead optimization
Nanomolar 5-LO pharmacophore
SAR at 4-OH, CO₂Me, and 7-OBn positions
Bent-core liquid crystal mesogen
Lateral benzyloxy stabilization
Smectic A phase range and polarizability
Orthogonal protection strategy
Cleavable 7-OBn with intact methyl ester
Hydrogenolysis selectivity; synthetic step reduction
UV-traceable intermediate
Benzyloxy-naphthalene chromophore
HPLC monitoring without derivatization
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